An In-depth Technical Guide to the Physical Properties of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl)
An In-depth Technical Guide to the Physical Properties of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe.HCl), a key building block in peptide synthesis and drug development. This document details the compound's physicochemical characteristics, provides experimental protocols for their determination, and outlines its application in synthetic workflows.
Chemical Identity and Structure
L-Isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the essential amino acid L-isoleucine. The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in polar solvents.
-
IUPAC Name: methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride[1]
-
Synonyms: H-Ile-OMe.HCl, L-Isoleucine Methyl Ester HCl, Methyl L-isoleucinate hydrochloride[1][2]
-
Molecular Formula: C₇H₁₆ClNO₂[1]
-
Molecular Weight: 181.66 g/mol [1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of H-Ile-OMe.HCl is presented in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.
| Property | Value | References |
| Appearance | White to off-white crystalline solid or powder. | [2] |
| Melting Point | 97-100 °C | [3] |
| Solubility | Soluble in water and polar organic solvents such as methanol (B129727) and ethanol. The compound is hygroscopic. | [2] |
| Optical Rotation | [α]²⁰/D = +25.0° to +28.0° (c=2, H₂O) |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of H-Ile-OMe.HCl are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Melting Point Determination
The melting point of H-Ile-OMe.HCl can be determined using a standard capillary melting point apparatus.
Materials:
-
H-Ile-OMe.HCl sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Ensure the H-Ile-OMe.HCl sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (97-100 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.
Solubility Determination
The solubility of H-Ile-OMe.HCl can be determined by the equilibrium saturation method.
Materials:
-
H-Ile-OMe.HCl sample
-
Selected solvent (e.g., deionized water, methanol)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of H-Ile-OMe.HCl to a known volume of the solvent in a vial.
-
Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant to a suitable concentration and analyze the concentration of H-Ile-OMe.HCl using an appropriate analytical method (e.g., UV-Vis spectroscopy after derivatization, or HPLC).
-
Calculate the solubility in mg/mL or mol/L.
Optical Rotation Measurement
The specific rotation of H-Ile-OMe.HCl is a measure of its optical activity and is a critical parameter for ensuring its stereochemical purity.
Materials:
-
H-Ile-OMe.HCl sample
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Deionized water (or other specified solvent)
Procedure:
-
Accurately weigh a precise amount of H-Ile-OMe.HCl (e.g., 200 mg) and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the solvent (water) and dilute to the mark. This creates a solution with a known concentration (c), expressed in g/100 mL.
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (e.g., 20 °C).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of H-Ile-OMe.HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for H-Ile-OMe.HCl were not available in the searched literature, typical chemical shifts for L-isoleucine derivatives provide an expected pattern. The hydrochloride salt will result in a downfield shift of the protons and carbons near the amine group.
Expected ¹H NMR Data (in D₂O): A definitive peak list with chemical shifts and coupling constants from experimental data for H-Ile-OMe.HCl is not available in the searched resources. The following are estimated values based on similar compounds.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | ~4.0 | d | ~4-5 |
| β-H | ~1.9 | m | |
| γ-CH₂ | ~1.2, ~1.4 | m | |
| γ-CH₃ | ~0.9 | d | ~7 |
| δ-CH₃ | ~0.8 | t | ~7 |
| O-CH₃ | ~3.7 | s |
Expected ¹³C NMR Data (in D₂O): A definitive peak list with chemical shifts from experimental data for H-Ile-OMe.HCl is not available in the searched resources.
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~175 |
| α-C | ~58 |
| β-C | ~37 |
| γ-C (CH₂) | ~25 |
| δ-C (CH₃) | ~15 |
| γ-C (CH₃) | ~11 |
| O-CH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum of H-Ile-OMe.HCl will show characteristic absorption bands corresponding to its functional groups.
Expected FT-IR Absorption Bands: A definitive list of absorption bands from an experimental spectrum for H-Ile-OMe.HCl is not available in the searched resources. The following are expected characteristic peaks.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400-2400 | N-H⁺ (amine salt) | Stretching |
| ~2960-2850 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1580 | N-H | Bending |
| ~1200 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry of H-Ile-OMe.HCl would typically be performed after neutralizing the hydrochloride salt to analyze the free base, L-Isoleucine methyl ester. Electron ionization (EI) would likely lead to fragmentation.
Expected Mass Spectrometry Data (for the free base): Specific fragmentation data for H-Ile-OMe.HCl is not available in the searched resources. The following are expected fragments for the free base (Molar Mass = 145.20 g/mol ).
| m/z | Possible Fragment |
| 145 | [M]⁺ (Molecular ion) |
| 114 | [M - OCH₃]⁺ |
| 86 | [M - COOCH₃]⁺ |
| 74 | [CH(NH₂)COOCH₃]⁺ |
Application in Peptide Synthesis: A Workflow
H-Ile-OMe.HCl is a common starting material for the synthesis of peptides, particularly in solution-phase synthesis. The methyl ester serves as a temporary protecting group for the C-terminus. The following diagram illustrates a general workflow for the synthesis of a dipeptide, for example, Boc-Ala-Ile-OMe.
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using H-Ile-OMe.HCl.
This workflow outlines the key steps in coupling a Boc-protected amino acid to the deprotected amino group of L-isoleucine methyl ester. The process involves neutralization of the hydrochloride, activation of the carboxylic acid of the incoming amino acid, formation of the peptide bond, and subsequent purification of the dipeptide product. This resulting dipeptide can then be deprotected at either the N-terminus (Boc group removal) or the C-terminus (saponification of the methyl ester) for further chain elongation.
